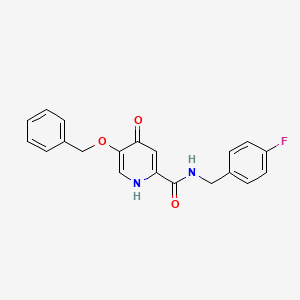

5-(benzyloxy)-N-(4-fluorobenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(benzyloxy)-N-(4-fluorobenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide” is likely a complex organic molecule. It appears to contain a dihydropyridine ring, which is a common structure in many pharmaceutical compounds. The benzyloxy and fluorobenzyl groups are likely to influence the compound’s physical and chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyridine ring and the addition of the benzyloxy and fluorobenzyl groups. Without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a dihydropyridine ring substituted with benzyloxy and fluorobenzyl groups. The exact structure would depend on the specific locations of these substitutions .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the dihydropyridine ring and the benzyloxy and fluorobenzyl groups. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the dihydropyridine ring, benzyloxy, and fluorobenzyl groups) would all play a role .Applications De Recherche Scientifique

Polymer Science Applications

Research has led to the synthesis of aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain, utilizing multi-ring flexible dicarboxylic acids. These polyamides exhibit significant amorphous properties, solubility in polar solvents, and thermal stability, making them suitable for creating tough, flexible films used in high-performance materials. The detailed synthesis process, involving nucleophilic displacement and direct polycondensation, highlights the compound's potential in developing advanced polymer materials with desired thermal and mechanical properties (Hsiao & Yu, 1996).

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound serves as a precursor in the synthesis of potent HIV integrase inhibitors, a critical target in AIDS therapy. Structural modifications of dihydroxypyrimidine carboxamides have led to the development of inhibitors with significant potency and favorable pharmacokinetic properties, showcasing the compound's utility in designing novel antiviral agents with potential clinical applications (Pace et al., 2007).

Neuroscience Research

In neuroscience research, derivatives of this compound have been explored for their role in modulating feeding behavior and compulsive food consumption. Studies have indicated that certain antagonists targeting orexin receptors, to which the compound is structurally related, can selectively reduce binge eating in animal models without affecting normal food intake. This suggests potential applications in treating eating disorders and compulsive behavior syndromes (Piccoli et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c21-16-8-6-14(7-9-16)11-23-20(25)17-10-18(24)19(12-22-17)26-13-15-4-2-1-3-5-15/h1-10,12H,11,13H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIZHRPWQUVAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/no-structure.png)

![2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde](/img/structure/B2711226.png)

![3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2711227.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2711230.png)

![(1R,5S)-N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2711232.png)

![1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B2711234.png)

![{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2711236.png)